molecular formula C20H14Cl2N2O2 B5039769 diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime

diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime

Cat. No. B5039769
M. Wt: 385.2 g/mol
InChI Key: CZJAZQQLPKPGPO-UHFFFAOYSA-N
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Description

Diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime is a chemical compound that is derived from diphenylmethanone . It is an oxime, which is a class of chemical compounds that can result in either amides or nitriles, depending on the starting material .


Synthesis Analysis

The synthesis of this compound could involve the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles . The first step is the formation of the oxime, which is not technically part of the Beckmann rearrangement . The rearrangement of the oxime to the amide is achieved through conversion of the oxime oxygen to a good leaving group, followed by heat .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H11NO . It is derived from diphenylmethanone, which is an organic compound with the formula (C6H5)2CO .


Chemical Reactions Analysis

The key chemical reaction involved in the formation of this compound is the Beckmann rearrangement . This involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Mechanism of Action

The mechanism of action involves several steps. First, the nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to the formation of OH2+, which is a much better leaving group than OH .

properties

IUPAC Name

(benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-17-12-11-16(13-18(17)22)23-20(25)26-24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJAZQQLPKPGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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